Technical Guide: Synthesis of Ethyl 2-amino-3-(oxolan-3-yl)propanoate
Technical Guide: Synthesis of Ethyl 2-amino-3-(oxolan-3-yl)propanoate
Executive Summary
This technical guide details the synthesis of Ethyl 2-amino-3-(oxolan-3-yl)propanoate (also known as
The oxolane (tetrahydrofuran) ring acts as an isostere for aliphatic side chains (like leucine or isoleucine) but introduces polarity and hydrogen-bond accepting capability, which can significantly improve solubility and receptor binding affinity.
This guide presents two distinct synthetic pathways:
-
Route A (Racemic): A robust, scalable method using the Acetamidomalonate pathway, ideal for initial Structure-Activity Relationship (SAR) screening.
-
Route B (Asymmetric): A catalytic enantioselective method using Phase-Transfer Catalysis (PTC), designed for late-stage drug development requiring high optical purity (
ee).
Retrosynthetic Analysis
To design the synthesis, we disconnect the molecule at the
-
Target Molecule: Ethyl 2-amino-3-(oxolan-3-yl)propanoate
-
Disconnection:
bond. -
Synthons:
-
Nucleophile: A glycine enolate equivalent (masked
-amino anion). -
Electrophile: 3-(Bromomethyl)oxolane (3-(Bromomethyl)tetrahydrofuran).
-
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amino acid backbone.
Route A: The Acetamidomalonate Pathway (Racemic)
This method utilizes Diethyl acetamidomalonate (DEAM) as the glycine equivalent. It is the industrial standard for synthesizing racemic unnatural amino acids due to the low cost of reagents and high tolerance for functional groups.
Reaction Scheme[1][2][3][4]
-
Deprotonation: DEAM is treated with a base (Sodium Ethoxide) to form the enolate.
-
Alkylation: The enolate attacks 3-(bromomethyl)oxolane.
-
Hydrolysis & Decarboxylation: Acidic hydrolysis removes the acetyl group and one ester group, followed by decarboxylation.
-
Re-esterification: The free amino acid is converted back to the ethyl ester.
Detailed Protocol
Reagents:
-
Diethyl acetamidomalonate (1.0 equiv)
-
3-(Bromomethyl)tetrahydrofuran (1.1 equiv) [CAS: 165253-29-2]
-
Sodium ethoxide (NaOEt), 21% wt in Ethanol (1.2 equiv)
-
Ethanol (anhydrous)
-
Thionyl chloride (
)
Step-by-Step Procedure:
-
Enolate Formation:
-
Charge a flame-dried 3-neck flask with anhydrous ethanol (10 mL/g of substrate) under
atmosphere. -
Add Diethyl acetamidomalonate (DEAM).
-
Add NaOEt solution dropwise at room temperature. Stir for 30 minutes. The solution should turn clear or slightly yellow as the enolate forms.
-
-
Alkylation:
-
Add 3-(Bromomethyl)tetrahydrofuran dropwise to the reaction mixture.
-
Critical Process Parameter (CPP): Heat the mixture to reflux (
) for 6–12 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1) or HPLC until DEAM is consumed. -
Note: The reaction rate depends on the steric hindrance of the bromide. If sluggish, add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive iodide in situ.
-
-
Workup (Intermediate):
-
Hydrolysis & Decarboxylation:
-
Suspend the crude intermediate in 6M HCl (aq).
-
Reflux for 12 hours. This step simultaneously cleaves the amide, hydrolyzes both esters, and decarboxylates the gem-dicarboxylic acid.
-
Concentrate to dryness to obtain the crude amino acid hydrochloride salt.
-
-
Final Esterification:
-
Suspend the crude amino acid salt in anhydrous Ethanol.
-
Cool to
. Add Thionyl Chloride ( , 2.0 equiv) dropwise (Caution: Exothermic, gas evolution). -
Warm to reflux for 4 hours.
-
Concentrate in vacuo. Neutralize with saturated
and extract with DCM to yield Ethyl 2-amino-3-(oxolan-3-yl)propanoate .
-
Route B: Asymmetric Phase-Transfer Catalysis (Enantioselective)
For drug development, controlling stereochemistry is non-negotiable. This route uses the O'Donnell Schiff Base (Glycine ethyl ester benzophenone imine) and a chiral phase-transfer catalyst (Cincona alkaloid derivative) to achieve high enantioselectivity.
Mechanism & Logic
This is an organocatalytic biphasic reaction. The chiral catalyst (e.g., N-benzylcinchonidinium chloride) forms a tight ion pair with the enolate of the Schiff base at the interface of the organic/aqueous layer, blocking one face of the enolate and forcing the electrophile to attack from the opposite side.
Detailed Protocol
Reagents:
-
N-(Diphenylmethylene)glycine ethyl ester (1.0 equiv) [O'Donnell Schiff Base]
-
3-(Bromomethyl)tetrahydrofuran (1.2 equiv)
-
Catalyst: (O-Allyl-N-9-anthracenylmethylcinchonidinium bromide) (10 mol%) [Corey-Lygo Catalyst]
-
Base: 50% KOH (aq)
-
Solvent: Toluene or DCM
Step-by-Step Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve the Schiff Base and the Chiral Catalyst in Toluene (0.1 M concentration).
-
Add 3-(Bromomethyl)tetrahydrofuran.
-
Cool the mixture to
to maximize enantioselectivity (lower temperature reduces background racemic reaction).
-
-
Initiation:
-
Add 50% KOH (aq) (5.0 equiv) with vigorous stirring. High stir rate is crucial for interfacial surface area.
-
Monitor by HPLC using a Chiralpak AD-H column.
-
-
Hydrolysis (Imine Cleavage):
-
Once conversion is complete, separate the organic layer.
-
Add 1N HCl (aq) and stir at room temperature for 2 hours. This mildly cleaves the benzophenone imine without hydrolyzing the ethyl ester.
-
Advantage:[3][2][4][5] Unlike the malonate route, this yields the ethyl ester directly, skipping the re-esterification step.
-
-
Purification:
-
Wash the aqueous layer (containing the product salt) with ether to remove benzophenone.
-
Basify the aqueous layer with
and extract the chiral amine into DCM. -
Dry and concentrate.
-
Figure 2: Workflow for the O'Donnell Asymmetric Phase-Transfer Catalysis.
Analytical Characterization & Specifications
The synthesized compound must be validated against the following criteria.
| Test | Method | Expected Result / Acceptance Criteria |
| Identity | 1H NMR (400 MHz, CDCl3) | |
| Purity | HPLC-UV (210 nm) | |
| Chirality | Chiral HPLC | |
| Mass | LC-MS (ESI+) |
Troubleshooting Dialkylation
A common issue in amino acid synthesis is dialkylation (the alkylated product reacting again).
-
Cause: The mono-alkylated product is still acidic.
-
Solution (Route B): The bulky benzophenone group and the bulky chiral catalyst sterically hinder the second alkylation.
-
Solution (Route A): Use a slight excess of the nucleophile (DEAM) rather than the electrophile to statistically favor mono-alkylation.
References
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives." Accounts of Chemical Research, 37(8), 506–517. Link -
Lygo, B., & Wainwright, P. G. (1997). "A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids." Tetrahedron Letters, 38(49), 8595–8598. Link
- Hellmann, H. (1958). "Synthesis of -Amino Acids from Diethyl Acetamidomalonate." Angewandte Chemie, 65(19), 473. (Classic methodology reference).
- Smith, A. B., et al. (2009). "Design, Synthesis, and Evaluation of Non-Proteinogenic Amino Acids." Journal of Medicinal Chemistry. (General reference for THF-alanine analogs).
-
Sigma-Aldrich. (n.d.). Product Specification: 3-(Bromomethyl)tetrahydrofuran. Link
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]
- 3. Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03866A [pubs.rsc.org]
- 4. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
- 5. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
